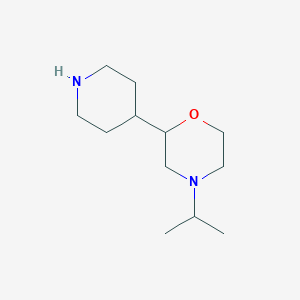

4-Isopropyl-2-(piperidin-4-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H24N2O |

|---|---|

Molecular Weight |

212.33 g/mol |

IUPAC Name |

2-piperidin-4-yl-4-propan-2-ylmorpholine |

InChI |

InChI=1S/C12H24N2O/c1-10(2)14-7-8-15-12(9-14)11-3-5-13-6-4-11/h10-13H,3-9H2,1-2H3 |

InChI Key |

LMBHRXWIOLQLCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCOC(C1)C2CCNCC2 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Isopropyl 2 Piperidin 4 Yl Morpholine Analogs

Elucidation of the Isopropyl Group's Role in Modulating Biological Activity and Receptor Interactions

The isopropyl substituent provides a moderate level of lipophilicity to the molecule, which can be advantageous for its pharmacokinetic profile. This characteristic is a key factor in drug design, influencing properties such as absorption, distribution, metabolism, and excretion. The specific properties of the isopropyl group in 4-Isopropyl-2-(piperidin-4-yl)morpholine make it a valuable component in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents. ontosight.ai

Stereoelectronic and Steric Contributions of Isopropyl Moieties

Stereoelectronic effects refer to the influence of orbital interactions on the conformation and reactivity of a molecule. wikipedia.org The isopropyl group, being an alkyl group, is an electron-donating group through an inductive effect. This can influence the basicity of the morpholine (B109124) nitrogen atom. The increased electron density on the nitrogen can affect its ability to form hydrogen bonds or ionic interactions with receptor sites, which are often pivotal for molecular recognition and the initiation of a biological response.

Steric effects relate to the non-bonding interactions that arise from the spatial arrangement of atoms. pharmacy180.com The branched nature of the isopropyl group introduces significant steric bulk compared to smaller alkyl groups like methyl or ethyl. This bulk can serve several purposes:

Receptor Fit: It can provide an optimal fit in a specific hydrophobic pocket within the receptor, leading to enhanced binding affinity and potency. Conversely, if the pocket is too small, the isopropyl group will cause a steric clash, reducing affinity.

Conformational Restriction: The steric hindrance from the isopropyl group can restrict the rotation around the C-N bond, locking the molecule into a more limited set of conformations. If one of these conformations is the "bioactive conformation" required for receptor binding, this restriction can lead to a more potent compound.

Metabolic Shielding: The bulkiness of the group can sterically hinder the approach of metabolic enzymes, protecting nearby functional groups from degradation and potentially increasing the compound's half-life.

Impact of the Piperidin-4-yl Substituent on Compound Efficacy and Selectivity

The piperidine (B6355638) ring is a prevalent scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). encyclopedia.pub Its presence in the this compound structure is fundamental to the compound's efficacy and selectivity. The piperidine moiety, a saturated six-membered heterocycle, can engage in various non-covalent interactions with a receptor, including hydrogen bonding, ionic interactions (if the nitrogen is protonated), and van der Waals forces.

The substitution pattern on the piperidine ring is critical. In this case, the connection at the 4-position directs the morpholine moiety away from the piperidine nitrogen, creating a specific three-dimensional arrangement. The basic nitrogen of the piperidine ring is often a key pharmacophoric feature, capable of forming a salt bridge with an acidic residue (e.g., aspartic acid or glutamic acid) in the receptor binding site. This strong ionic interaction can be a primary anchor for the ligand, significantly contributing to its binding affinity. For instance, in certain receptor ligands, the piperidine moiety has been identified as a crucial structural element for affinity and activity. nih.gov

Furthermore, the piperidine ring can influence the compound's physicochemical properties, such as its pKa and solubility, which are vital for its pharmacokinetic behavior. The ability to fine-tune these properties by modifying the piperidine scaffold makes it an attractive component in drug design. nih.gov

Conformational Dynamics of Piperidine Rings in Biological Recognition

The piperidine ring is not a static, planar structure; it predominantly exists in a flexible chair conformation. nih.gov This conformational flexibility is paramount for biological recognition. The ring can adopt different chair conformations, and the substituents can occupy either axial or equatorial positions. The energetic preference for one conformation over another can be influenced by the substituents on the ring.

Functional Significance of the Morpholine Ring in Drug Design

The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to confer advantageous properties. nih.govresearchgate.net Its utility stems from its unique combination of physicochemical, metabolic, and synthetic attributes. sci-hub.seresearchgate.net As a saturated heterocycle containing both a nitrogen and an oxygen atom, morpholine offers a blend of features that medicinal chemists can exploit. nih.gov

Key advantages of including a morpholine moiety include:

Physicochemical Properties: The oxygen atom in the morpholine ring is electron-withdrawing, which lowers the pKa of the nitrogen atom compared to piperidine. This reduced basicity can be beneficial for avoiding off-target effects and improving the selectivity profile. The morpholine ring also provides a good balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility and improve oral bioavailability. nih.govacs.org

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action. researchgate.net

Synthetic Accessibility: Morpholine is a readily available and versatile building block, making the synthesis of morpholine-containing compounds straightforward. nih.gov

Numerous approved drugs contain the morpholine scaffold, highlighting its importance and functional significance in successful drug design. sci-hub.se

Morpholine's Influence on Molecular Recognition and Target Engagement

The morpholine ring can directly participate in molecular recognition and binding to a biological target. nih.govacs.org The oxygen atom acts as a hydrogen bond acceptor, capable of forming a crucial interaction with a hydrogen bond donor group (e.g., an -OH or -NH group) on the receptor. researchgate.net This interaction can serve as an important anchor point for the ligand, contributing to its binding affinity and specificity.

In addition to hydrogen bonding, the morpholine ring can engage in hydrophobic interactions with nonpolar regions of the binding pocket. acs.org The chair-like conformation of the ring allows its methylene (B1212753) groups to make favorable van der Waals contacts. The combination of a hydrogen bond accepting capability and a hydrophobic body gives the morpholine ring a versatile character, enabling it to interact with a variety of receptor environments. Its ability to enhance potency through these molecular interactions while also modulating pharmacokinetic properties makes it an invaluable tool for medicinal chemists. nih.govresearchgate.net

Systemic Analysis of Substituent Effects Across Piperidine-Morpholine Scaffolds

A systematic analysis of substituent effects on the piperidine-morpholine scaffold provides critical insights into the structure-activity relationship (SAR) and structure-property relationship (SPR). By methodically altering different parts of the this compound molecule, one can probe the requirements for optimal biological activity and desirable physicochemical properties.

Substitutions on the Morpholine Ring:

N-Alkyl Group: The N-isopropyl group is a key feature. A systematic variation of this group would reveal the steric and electronic requirements of the corresponding sub-pocket in the receptor. The table below illustrates a hypothetical SAR for this position. Generally, small, lipophilic groups may be favored. Increasing the steric bulk from methyl to isopropyl might enhance potency if the pocket is accommodating, but further increases (e.g., to tert-butyl) could lead to a steric clash and a loss of activity.

Morpholine Ring Itself: Replacing the morpholine ring with other heterocycles can have a dramatic effect. For instance, replacing it with a piperazine (B1678402) would introduce a second basic nitrogen, altering the pKa, polarity, and hydrogen bonding potential of the molecule. Substituting it with a thiomorpholine (B91149) would change the hydrogen bond acceptor from oxygen to sulfur, which is generally weaker. In some cases, replacing a piperidine with a morpholine can lead to a loss of activity, indicating the importance of the basic nitrogen at that position. dndi.org

Substitutions on the Piperidine Ring:

N-Substituent: The piperidine nitrogen in the parent structure is unsubstituted (N-H). Alkylation or acylation at this position would significantly alter the molecule's properties. N-alkylation would increase lipophilicity and could introduce new steric interactions, while N-acylation would remove the basicity of the nitrogen, preventing it from forming ionic bonds.

The following interactive tables provide a hypothetical illustration of how systematic modifications to the piperidine-morpholine scaffold could influence receptor binding affinity, based on established medicinal chemistry principles.

Table 1: Hypothetical SAR of N-Substituent on the Morpholine Ring This table illustrates the potential impact of varying the steric bulk of the N-alkyl group on receptor affinity. Optimal activity is often found with a group that best fits the receptor's hydrophobic pocket.

| R Group (on Morpholine N) | Relative Receptor Affinity (Hypothetical) | Rationale |

| -H | Low | Lack of hydrophobic interaction. |

| -CH₃ (Methyl) | Moderate | Small hydrophobic group, establishes some interaction. |

| -CH₂CH₃ (Ethyl) | High | Increased hydrophobic contact with the binding pocket. |

| -CH(CH₃)₂ (Isopropyl) | Very High | Optimal fit and hydrophobic interaction in the target pocket. |

| -C(CH₃)₃ (tert-Butyl) | Low | Steric clash with the receptor surface, preventing optimal binding. |

Table 2: Hypothetical SAR of the Heterocyclic Ring at Position 2 of the Morpholine This table illustrates how changing the nature of the second ring can affect receptor affinity by altering basicity and hydrogen bonding capacity.

| Ring System at Position 2 | Relative Receptor Affinity (Hypothetical) | Rationale |

| Piperidin-4-yl | High | Basic nitrogen forms a key ionic interaction with the receptor. |

| Cyclohexyl | Low | Lacks the crucial basic nitrogen for the ionic interaction. |

| Phenyl | Very Low | Aromatic ring is sterically and electronically different, poor fit. |

| Morpholin-4-yl | Moderate-Low | Replacement of the basic piperidine nitrogen with a less basic morpholine nitrogen and an H-bond acceptor oxygen; likely disrupts the key ionic bond. dndi.org |

Molecular Mechanism of Action and Target Identification Studies for 4 Isopropyl 2 Piperidin 4 Yl Morpholine and Its Analogs

Ligand-Receptor Interaction Profiling

Research into the molecular interactions of 4-isopropyl-2-(piperidin-4-yl)morpholine and its analogs has significantly focused on their activity at G protein-coupled receptors (GPCRs), particularly dopamine (B1211576) receptors. Structure-activity relationship (SAR) studies have explored piperidine-based scaffolds, which are core components of the titular compound, to understand their binding affinities and selectivity.

A key area of investigation has been the dopamine D4 receptor. Both the piperidine (B6355638) and morpholine (B109124) nitrogen-containing scaffolds are known to form crucial interactions with an aspartate residue (Asp115) in the D4 receptor binding pocket. This interaction, along with π-π stacking from other parts of the molecule, is a significant determinant of binding affinity. Studies on analogs have demonstrated that modifications to the piperidine ring and its substituents can lead to potent and selective D4 receptor ligands. For instance, the replacement of a piperidine with a morpholine scaffold in some analog series has been shown to alter selectivity, sometimes reversing it in favor of the D4 receptor over other targets like the sigma-1 receptor.

While the primary focus has been on dopamine receptors, the broader class of piperidine-containing compounds is known to interact with various serotonin (B10506) receptors. However, specific functional data detailing the modulation of serotonin receptors by this compound itself is not extensively detailed in the reviewed literature. The versatility of the piperidine scaffold suggests potential interactions, but further targeted studies are required to elucidate the specific affinity and functional activity at various serotonin receptor subtypes.

The sigma receptors, particularly the sigma-1 (σ1) subtype, have been identified as a significant target for this compound and its analogs. These receptors are unique proteins implicated in a variety of central nervous system disorders. Research has revealed an overlap in the pharmacophores for sigma-1 and dopamine D4 receptors, with both favoring scaffolds containing basic nitrogen atoms like piperidine and morpholine for key binding interactions.

Studies characterizing piperidine-based compounds have highlighted a divergence in activity between the D4 and σ1 receptors. While some analogs show high affinity for the D4 receptor, others are potent sigma-1 modulators. For example, in one series of analogs, moving from a piperidine to a morpholine scaffold resulted in a complete loss of selectivity for the σ1 receptor over the D4 receptor. Conversely, other modifications to the piperidine core have produced compounds with subnanomolar affinity for the σ1 receptor and high selectivity over the D4 receptor. The trifluoromethyl indazole analog, for instance, was identified as a highly potent σ1 modulator with a Ki of 0.7 nM and over 800-fold selectivity versus the D4 receptor. nih.gov

Functional characterization studies have sought to determine whether these compounds act as agonists or antagonists at the sigma-1 receptor. Research on related piperidine derivatives indicates that many act as sigma-1 receptor antagonists. acs.orgnih.gov This antagonism is considered a promising avenue for developing novel therapeutics for pain management. acs.org

Table 1: Sigma-1 (σ1) and Dopamine D4 Receptor Binding Affinities for Select Analogs Binding values (Ki) were determined by competitive inhibition assays using membranes from HEK293 cells. nih.gov

| Compound ID | Scaffold Type | σ1 Ki (nM) | D4 Ki (nM) | Selectivity (D4/σ1) |

|---|---|---|---|---|

| 12a | NH-indazole | 1.2 | 860 | >700 |

| 12c | Trifluoromethyl indazole | 0.7 | 580 | 829 |

| 13d | Morpholine | 239 | 196 | 0.82 |

| 13e | Morpholine-thiazole | 11,000 | >10,000 | - |

| 14a | 6-chloro-2-indole | 8.1 | 149 | 18.4 |

| 14e | Morpholine | 388 | 169 | 0.44 |

The histamine (B1213489) H3 receptor (H3R), a GPCR predominantly found in the central nervous system, has emerged as another important target for piperidine-containing compounds. nih.govnih.gov The H3R acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and norepinephrine. nih.gov Antagonism of this receptor generally leads to enhanced neurotransmitter release, which is being explored for the treatment of various neurological and cognitive disorders. nih.gov

Several studies have identified dual-acting ligands that exhibit high affinity for both the H3R and sigma-1 receptors. acs.orgacs.org The piperidine moiety is considered a critical structural element for this dual activity. acs.orgacs.org In structure-activity relationship studies, replacing a piperidine ring with a piperazine (B1678402) often maintains or improves H3R affinity while significantly reducing sigma-1 receptor affinity, highlighting the piperidine's role in σ1R binding. acs.orgacs.org Conversely, replacing the piperidine with a morpholine ring in certain analog series has been shown to decrease affinity for the H3R. nih.gov

Functional assays have confirmed that many of these piperidine-based compounds act as potent H3R antagonists or inverse agonists. nih.govnih.gov For example, specific piperidine derivatives have demonstrated high antagonist potency with pA2 values reaching 9.6. nih.gov This antagonistic activity at H3R, particularly when combined with σ1R antagonism, is being investigated for novel pain therapies. acs.orgnih.gov

Computational Chemistry and Advanced in Silico Modeling of 4 Isopropyl 2 Piperidin 4 Yl Morpholine and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. For analogs of 4-Isopropyl-2-(piperidin-4-yl)morpholine, docking studies are crucial for identifying potential biological targets and elucidating the specific interactions that govern molecular recognition.

Research on various piperidine (B6355638) and morpholine (B109124) derivatives has demonstrated their potential to bind to a wide range of biological targets, including receptors and enzymes. tandfonline.comnih.govmdpi.com For instance, docking studies of novel 4-aminomethyl piperidine derivatives against the µ-opioid receptor have revealed binding affinities ranging from -8.13 to -13.37 kcal/mol. tandfonline.com These studies identified key interactions with specific amino acid residues such as Q124, D147, and W318 within the receptor's binding pocket. tandfonline.com Similarly, docking simulations of morpholine derivatives have been used to screen for potential inhibitors of enzymes like acetylcholinesterase and SARS-CoV-2 targets. gyanvihar.orgresearchgate.net

The primary output of a docking simulation includes the binding energy (or docking score), which estimates the thermodynamic favorability of the ligand-target complex, and the predicted binding pose, which details the intermolecular interactions. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. By analyzing these interactions, researchers can understand the structural basis for a compound's activity and rationally design new analogs with improved potency and selectivity.

Table 1: Representative Molecular Docking Results for a Piperidine-Morpholine Analog

This table is illustrative and based on typical data from studies on analogous compounds.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| µ-Opioid Receptor | -9.8 | ASP147, TYR148 | Hydrogen Bond, π-cation |

| TRP318, HIS297 | Hydrophobic (π-alkyl) | ||

| Dopamine (B1211576) D2 Receptor | -8.5 | ASP114, SER193 | Hydrogen Bond |

| PHE389, TRP386 | Hydrophobic (π-π stacking) | ||

| Acetylcholinesterase | -10.2 | TRP84, TYR334 | π-π stacking |

| SER200, HIS440 | Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

MD simulations start with the docked pose and simulate the complex's behavior in a physiological environment (typically water with ions) over nanoseconds. mdpi.com Key parameters are monitored to assess stability. The root-mean-square deviation (RMSD) of the ligand and protein atoms is calculated over the simulation time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in its initial pose. researchgate.netnih.gov For example, MD simulations performed on quinoline-carboxamide derivatives bound to ATM kinase showed stable RMSD values throughout a 100 ns simulation, confirming the stability of the docked complex. mdpi.com

Another important parameter, the root-mean-square fluctuation (RMSF), reveals the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding. nih.gov Analysis of hydrogen bonds, solvent-accessible surface area (SASA), and other interaction metrics over the simulation period provides a detailed understanding of the binding dynamics and confirms the persistence of key interactions identified in docking studies. researchgate.net

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex

This table is for demonstrative purposes, showing typical metrics evaluated in MD simulations.

| Parameter | Value/Observation | Interpretation |

| Simulation Time | 100 ns | Provides a sufficient timescale to assess stability. |

| Ligand RMSD | Plateau at ~2.0 Å | Indicates the ligand remains stable in the binding pocket after initial fluctuation. |

| Protein Cα RMSD | Plateau at ~2.5 Å | Shows the overall protein structure is stable and not disrupted by the ligand. |

| Key H-Bonds | Maintained for >85% of simulation time | Confirms the stability of crucial hydrogen bond interactions predicted by docking. |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Estimates the overall binding affinity, incorporating dynamic and solvation effects. |

Quantitative Structure-Activity Relationship (QSAR) Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing and validating a QSAR model, researchers can predict the activity of new, unsynthesized compounds and gain insight into the structural features that are most important for activity.

For analogs of this compound, a QSAR study would involve compiling a dataset of structurally similar compounds with experimentally measured biological activities. Molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties—are then calculated for each compound. Statistical methods are used to build a mathematical model correlating these descriptors with activity.

For example, a 3D-QSAR study on piperidine-based analogs of cocaine identified that both steric and electrostatic fields play crucial roles in their binding to the dopamine transporter. nih.gov Similarly, a 3D-QSAR analysis of morpholine derivatives targeting the dopamine D4 receptor revealed that regions around the benzene (B151609) rings and the aliphatic amine of the morpholine system were critical for affinity. researchgate.net The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques to ensure its reliability.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Piperidine-Morpholine Analogs

| Descriptor Class | Specific Descriptor Example | Property Represented |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |

| HOMO/LUMO Energies | Electron-donating/accepting ability and chemical reactivity. chemjournal.kz | |

| Steric/Topological | Molecular Weight | Size of the molecule. |

| Molar Refractivity | Molar volume and polarizability. | |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, affecting membrane permeability and solubility. |

| 3D Descriptors | Steric and Electrostatic Fields (CoMFA) | 3D shape and charge distribution influencing receptor binding. nih.gov |

Quantum Mechanical Calculations for Electronic and Reactivity Profiles

Quantum mechanical (QM) calculations, based on solving the Schrödinger equation, provide a highly detailed description of a molecule's electronic structure. researchgate.net These methods are used to calculate fundamental properties that govern a molecule's stability, reactivity, and interactions. While computationally intensive, QM methods like Density Functional Theory (DFT) offer unparalleled accuracy for understanding electronic and reactivity profiles. mdpi.com

For a molecule like this compound, QM calculations can determine its optimized 3D geometry, the distribution of electron density, and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. chemjournal.kz

Studies on piperidine derivatives have used semi-empirical QM methods to calculate thermodynamic stability (enthalpy of formation) and identify nucleophilic reaction centers based on charge characteristics. chemjournal.kz Furthermore, QM calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of a molecule, predicting sites for electrostatic interactions with a biological target. These detailed electronic insights are crucial for understanding reaction mechanisms and designing molecules with specific reactivity profiles. tandfonline.com

Table 4: Representative Quantum Mechanical Properties for a Piperidine-Morpholine Analog

This table is illustrative and shows typical parameters derived from QM calculations.

| Property | Calculated Value | Significance |

| Total Energy | -850.12 Hartrees | Indicates the molecule's stability at its optimized geometry. |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule. |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | 1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | An indicator of chemical reactivity and kinetic stability. chemjournal.kz |

| Atomic Charges | N(piperidine): -0.45, O(morpholine): -0.55 | Identifies potential sites for hydrogen bonding and electrostatic interactions. |

Preclinical Pharmacological Evaluation and Biological Activity Assessments of 4 Isopropyl 2 Piperidin 4 Yl Morpholine Analogs

In Vitro Pharmacological Characterization

The in vitro assessment of morpholine (B109124) and piperidine-containing analogs has revealed a spectrum of biological activities, particularly in the realms of oncology and enzymology. These studies are crucial for determining the cytotoxic potential, specific molecular targets, and mechanisms of action of these compounds.

A variety of cell-based assays have been employed to investigate the antiproliferative and cytotoxic effects of morpholine and piperidine (B6355638) analogs on diverse human cancer cell lines.

Novel series of 2-(benzimidazol-2-yl)quinoxalines incorporating piperidine and morpholine moieties were tested for their cytotoxic activity. nih.gov One mixture of regioisomers, mriBIQ 13da/14da , demonstrated a highly selective cytotoxic effect against human lung adenocarcinoma (A549 cell line), with a half-maximal inhibitory concentration (IC50) comparable to doxorubicin. nih.gov Further analysis indicated that the mechanism of this cytotoxic effect on A549 cells may be linked to the halting of the cell cycle in the S phase, inhibition of DNA synthesis, and the induction of mitochondrial apoptosis. nih.gov

Similarly, newly synthesized 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline (B57606) derivatives were evaluated for their ability to inhibit the growth of human cancer cell lines using the MTT assay. researchgate.net Compounds 7b and 7g were particularly effective, inhibiting 90% of growth in T-47D (breast), HeLa (cervical), and MCF-7 (breast) cell lines, and 80% in HepG2 (liver) cells, with performance compared to the standard drug paclitaxel. researchgate.net

Another study focused on 2-morpholino-4-anilinoquinoline derivatives, which showed varied responses against HepG2 cells. rsc.org Compounds 3c , 3d , and 3e exhibited the most potent activity, with IC50 values of 11.42 µM, 8.50 µM, and 12.76 µM, respectively. rsc.org Furthermore, the cytotoxic potential of 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) was assessed against several cancer cell lines. mdpi.com BAPPN induced cytotoxicity with IC50 values of 3.3 µg/mL (HepG2), 23 µg/mL (HCT-116, colon), 3.1 µg/mL (MCF-7), and 9.96 µg/mL (A549). mdpi.com Mechanistic studies showed that BAPPN's activity involves the upregulation of apoptotic proteins like caspase-3 and p53, alongside the downregulation of proliferative proteins. mdpi.com

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| mriBIQ 13da/14da | A549 (Lung) | Cytotoxicity Assay | Comparable to Doxorubicin | nih.gov |

| Compound 7b | T-47D, HeLa, MCF-7 | MTT Assay | Exhibited 90% growth inhibition | researchgate.net |

| Compound 7g | HepG2 (Liver) | MTT Assay | Exhibited 80% growth inhibition | researchgate.net |

| Compound 3c | HepG2 (Liver) | Anticancer Assay | 11.42 µM | rsc.org |

| Compound 3d | HepG2 (Liver) | Anticancer Assay | 8.50 µM | rsc.org |

| Compound 3e | HepG2 (Liver) | Anticancer Assay | 12.76 µM | rsc.org |

| BAPPN | HepG2 (Liver) | Cytotoxicity Assay | 3.3 µg/mL | mdpi.com |

| BAPPN | MCF-7 (Breast) | Cytotoxicity Assay | 3.1 µg/mL | mdpi.com |

Biochemical assays have identified several morpholine and piperidine derivatives as potent inhibitors of various enzymes and as ligands for specific receptors.

Derivatives containing these heterocyclic scaffolds have demonstrated inhibitory activity against enzymes relevant to metabolic disorders. For instance, certain 1H-benzimidazole derivatives with a piperazin-1-yl moiety showed significant in vitro inhibition of both α-glucosidase and α-amylase. nih.gov Additionally, sulfonyl piperazine (B1678402) derivatives were found to inhibit dipeptidyl peptidase 4 (DPP-4), with inhibition ranging from 19% to 30% at a 100 µM concentration. nih.gov

In the context of parasitic diseases, the purine (B94841) salvage pathway of Trypanosoma cruzi has been identified as a key target. researchgate.net Synthetic purine analogs were evaluated, with eight compounds showing specific anti-parasitic activity (IC50 values from 2.42 to 8.16 µM). In-silico docking suggested that adenine (B156593) phosphoribosyl transferase and hypoxanthine-guanine phosphoribosyl transferase are the most probable targets for these compounds. researchgate.net

Regarding receptor affinity, a series of 2-piperazine-alpha-isopropylbenzylamine derivatives were synthesized and characterized as antagonists for the melanocortin-4 receptor (MC4R). nih.gov These compounds bound selectively to MC4R over other melanocortin receptor subtypes and functioned as antagonists. nih.gov Furthermore, morpholine-substituted thiadiazoles have been identified as histamine (B1213489) H3 receptor antagonists. nih.gov

In Vivo Efficacy and Proof-of-Concept Studies in Relevant Animal Models (non-human)

Following promising in vitro results, select analogs have been advanced to in vivo studies in non-human animal models to assess their efficacy in more complex biological systems.

The therapeutic potential of piperidine-containing compounds has been demonstrated in preclinical cancer models. The quinoline methanol (B129727) Vacquinol-1 , which contains a piperidine-2-yl moiety, has shown oncolytic efficacy in a glioblastoma model. nih.gov Studies focusing on the individual stereoisomers of Vacquinol-1 revealed that they possess distinct pharmacokinetic and pharmacodynamic characteristics, providing a basis for further development of this compound series as a novel therapeutic for glioblastoma. nih.gov

In a different approach targeting cancer-related complications, two selective melanocortin-4 receptor (MC4R) antagonists were evaluated in a murine model of cachexia. nih.gov Following intraperitoneal administration, mice treated with compound 10d showed significantly increased food intake and weight gain compared to control animals, demonstrating efficacy by blocking the MC4 receptor. nih.gov Similar effects were observed with oral administration of compound 11d , suggesting potential for treating cancer cachexia. nih.gov The ability of certain morpholine analogs to cross the blood-brain barrier also highlights their potential for treating brain tumors or CNS metastasis in animal models. nih.gov

The search for new treatments for Chagas disease has led to the evaluation of various heterocyclic compounds. A 4-Azaindole-2-piperidine derivative from GlaxoSmithKline's "Chagas box" showed moderate activity against Trypanosoma cruzi. dndi.orgnih.gov However, medicinal chemistry efforts, including the replacement of the piperidine ring with a morpholine, did not yield a compound with sufficient potency and metabolic stability to advance to in vivo efficacy studies; the morpholine analog was found to be inactive. dndi.org

In another study, novel 2-nitropyrrole derivatives were synthesized and evaluated for their activity against T. cruzi. nih.gov Compound 18 was active against the intracellular amastigote form of the parasite (EC50 = 3.6 ± 1.8 µM) and showed good selectivity over host cells. nih.gov However, its maximum effect was insufficient compared to the reference drug nifurtimox, as a significant number of parasites survived the treatment. nih.gov Pyrazole-thiazoline analogues have also shown promise, with two compounds demonstrating efficacy in a murine model of both acute and chronic Chagas disease, achieving 95% suppression of parasitemia. mdpi.com

| Compound Class | Compound Example | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Purine Analogs | 8 compounds | IC50 | 2.42 to 8.16 µM | researchgate.net |

| 2-Nitropyrrole Derivatives | Compound 18 | EC50 | 3.6 ± 1.8 µM | nih.gov |

| 4-Azaindole-2-piperidine | GSK "Chagas box" hit | Activity | Moderate | dndi.orgnih.gov |

| 4-Azaindole-2-morpholine | Analog of GSK hit | Activity | Inactive | dndi.org |

The unique physicochemical properties of the morpholine ring, which can improve solubility and brain permeability, make it a valuable scaffold in the discovery of drugs targeting the central nervous system (CNS). nih.gov

A novel 2-methoxyphenylpiperazine derivative, HBK-10 , was investigated for its antidepressant-like properties. mdpi.com In vivo behavioral experiments in mice, such as the forced swim test and tail suspension test, showed that HBK-10 possesses an antidepressant-like effect. mdpi.com This effect was observed not only in naïve animals but also in a corticosterone-induced mouse model of depression. The compound's mechanism is likely related to its strong binding and antagonistic properties at 5-HT1A and D2 receptors. mdpi.com

In a different study, a total coumaroylspermidine extract (CSE) was evaluated for its antidepressant effects in a chronic unpredictable mild stress (CUMS) model in rats. nih.gov Results from sucrose (B13894) preference, open field, and forced swimming tests indicated that CSE exhibits a significant antidepressant effect. nih.gov Treatment with CSE was able to reverse elevated levels of stress-related hormones, suggesting an improvement in the neuroendocrine system. nih.gov The inclusion of morpholine and piperidine moieties in CNS drug candidates is often intended to modulate pharmacokinetic and pharmacodynamic properties to enhance efficacy for conditions like mood disorders. nih.gov

Antimicrobial and Antifungal Evaluations

While specific studies on the antimicrobial and antifungal properties of 4-Isopropyl-2-(piperidin-4-yl)morpholine were not identified in the reviewed literature, extensive research has been conducted on various other morpholine and piperidine derivatives, demonstrating their potential as antimicrobial and antifungal agents. The morpholine and piperidine rings are considered privileged structures in medicinal chemistry due to their presence in numerous biologically active compounds. bohrium.com

Research into hybrid molecules containing both morpholine and piperidine moieties has revealed significant biological activities. These scaffolds are key components in the development of new therapeutic agents.

Antibacterial Activity of Morpholine and Piperidine Derivatives

A variety of morpholine and piperidine derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.

For instance, new derivatives of morpholine and piperidine based on 1-chloro-3-methoxy-propylbenzene have demonstrated pronounced antimicrobial activity against a range of pathogenic bacteria. asianpubs.orgresearchgate.net All the synthesized compounds in this particular study were active against Acinetobacter baumannii BDU32, Escherichia coli BDU12, Klebsiella pneumoniae BDU44, Pseudomonas aeruginosa BDU49, and Staphylococcus aureus BDU23. asianpubs.orgresearchgate.net

In another study, structurally diverse morpholinyl/piperazinylbenzothiazines were synthesized and showed significant activity against E. coli and Bacillus cereus. researchgate.net Furthermore, newly synthesized piperazine and morpholine derivatives were evaluated for their inhibitory activity against twenty-nine Gram-positive and Gram-negative bacteria, with results indicating an inhibitory effect that is linked to their chemical structure, suggesting their potential as promising antimicrobial agents. nih.gov

The fusion of a morpholine moiety with a benzimidazole (B57391) scaffold has also been explored, with the resulting derivatives showing significant antimicrobial activity. openmedicinalchemistryjournal.com Specifically, certain synthesized compounds demonstrated potent inhibition of bacterial pathogens. openmedicinalchemistryjournal.com Additionally, acetamide (B32628) derivatives of morpholine and piperidine have been assessed for their in vitro antibacterial activity against S. pyogenes, E. coli, and P. mirabilis, with some compounds displaying important antibacterial properties. mdpi.com

Below is a table summarizing the antibacterial activity of selected morpholine and piperidine derivatives from the literature.

| Compound Class | Bacterial Strains Tested | Observed Activity |

|---|---|---|

| 1-(3-methoxy-1-phenyl-propyl)morpholine/piperidine | Acinetobacter baumannii BDU32, Escherichia coli BDU12, Klebsiella pneumoniae BDU44, Pseudomonas aeruginosa BDU49, Staphylococcus aureus BDU23 | Pronounced antimicrobial activity against all tested strains. asianpubs.orgresearchgate.net |

| Morpholinyl/piperazinylbenzothiazines | E. coli, Bacillus cereus | Significant activity against the tested microorganisms. researchgate.net |

| Novel piperazine and morpholine derivatives | 29 Gram-positive and Gram-negative bacteria | Demonstrated antimicrobial activity against many tested species. nih.gov |

| Benzimidazole derivatives with morpholine | Bacterial pathogens | Potent inhibition observed for some derivatives. openmedicinalchemistryjournal.com |

| Morpholine and piperidine acetamides | S. pyogenes, E. coli, P. mirabilis | Important antibacterial properties displayed by certain compounds. mdpi.com |

Antifungal Activity of Morpholine and Piperidine Derivatives

The morpholine and piperidine scaffolds are also present in established antifungal agents. For example, the morpholine derivative amorolfine (B1665469) and the piperidine derivative fenpropidin (B1672529) are known for their antifungal properties, which they exert by inhibiting enzymes in the ergosterol (B1671047) biosynthesis pathway, a crucial component of the fungal cell membrane. nih.govresearchgate.net

Research has explored the antifungal potential of various novel morpholine and piperidine derivatives. Surfactants based on morpholine and piperidine, including sulfobetaines and quaternary ammonium (B1175870) compounds, have been tested against Candida albicans and Cryptococcus neoformans, with some agents showing notable activity. researchgate.net

The incorporation of silicon into morpholine-based structures has led to the development of sila-analogues with potent antifungal activity against a range of human fungal pathogens, including Candida species, Cryptococcus neoformans, and Aspergillus niger. nih.gov One such sila-analogue of fenpropimorph (B1672530) demonstrated superior fungicidal potential compared to existing morpholine antifungals. nih.gov

Furthermore, the combination of a benzimidazole scaffold with a morpholine moiety has yielded compounds with significant activity against fungal pathogens. openmedicinalchemistryjournal.com Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing a piperazine fragment have also been synthesized and shown to exhibit moderate to excellent antifungal activity against pathogenic fungal strains, with some compounds being more potent than the reference drug fluconazole (B54011) against C. albicans. nih.gov

The table below summarizes the antifungal activity of selected morpholine and piperidine derivatives.

| Compound Class | Fungal Strains Tested | Observed Activity |

|---|---|---|

| Morpholine and piperidine-based surfactants | Candida albicans, Cryptococcus neoformans | Differing activities observed, with some compounds being particularly active. researchgate.net |

| Silicon-incorporated morpholine analogues | Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, Aspergillus niger | Potent antifungal activity exhibited by twelve of the fifteen synthesized compounds. nih.gov |

| Benzimidazole derivatives with morpholine | Fungal pathogens | Potent inhibition demonstrated by specific derivatives. openmedicinalchemistryjournal.com |

| Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives | C. albicans, A. flavus, C. neoformans, A. fumigatus | Moderate to excellent antifungal activity, with some compounds showing stronger activity than fluconazole. nih.gov |

Future Perspectives and Rational Drug Design Strategies for 4 Isopropyl 2 Piperidin 4 Yl Morpholine and Its Derivatives

De Novo Design and Scaffold Exploration for Novel Pharmacophores

De novo design offers a powerful strategy for inventing novel molecules with desired pharmacological activities, starting from basic principles of molecular recognition or even a target binding site without a known ligand. nih.govnih.gov For the 4-Isopropyl-2-(piperidin-4-yl)morpholine scaffold, de novo approaches can be envisioned to explore new pharmacophoric space and generate derivatives with unique biological activities.

One approach involves utilizing the existing scaffold as a central framework, merging essential receptor-binding features with the beneficial pharmacokinetic properties conferred by the morpholine (B109124) and piperidine (B6355638) moieties. nih.gov Computational methods can be employed to grow new functional groups from the scaffold's anchor points—specifically, the nitrogen of the morpholine, the nitrogen of the piperidine, and the carbon backbone. This allows for the systematic exploration of chemical space around the core structure.

Scaffold exploration can also involve modifying the core itself. While the piperidine and morpholine rings are advantageous, subtle changes, such as altering ring size or introducing additional heteroatoms, can lead to novel scaffolds with improved properties or different biological targets. Diversity-oriented synthesis (DOS) is a key strategy in this context, aiming to create a wide range of structurally diverse molecules from a common starting material. nih.govresearchgate.net Applying DOS principles to the synthesis of piperidine-based compounds, for instance, can yield a library of analogs with varied stereochemistry and substitution patterns, which can then be screened for a wide range of biological activities. nih.govlincoln.ac.uk

A hypothetical de novo design strategy could begin by identifying a biological target where the piperidine-morpholine motif is likely to bind. Based on the target's binding site, fragments could be computationally "grown" from the this compound core to maximize favorable interactions. The table below illustrates potential diversification points on the scaffold for such a design approach.

Table 1: Potential Diversification Points for De Novo Design of this compound Analogs

| Position | Parent Scaffold | Potential Modifications | Rationale for Modification |

|---|---|---|---|

| Morpholine Nitrogen | 4-Isopropyl | Alkyl chains, aryl groups, acyl groups | Modulate basicity, introduce new binding interactions, alter lipophilicity. |

| Piperidine Nitrogen | Unsubstituted | Aromatic rings, heterocyclic systems, alkyl groups with functional moieties | Target specific binding pockets, improve potency, enhance target selectivity. |

| Morpholine Ring | C2, C3, C5, C6 | Introduction of stereocenters, additional substituents | Optimize spatial arrangement for target binding, improve metabolic stability. |

| Piperidine Ring | C2, C3, C5, C6 | Varied stereoisomers, functional group appendages | Explore 3D chemical space, introduce new pharmacophoric features. |

Structure-Based Drug Discovery and Optimization Campaigns

Structure-based drug discovery (SBDD) relies on the three-dimensional structure of a biological target, typically a protein or nucleic acid, to design ligands with high affinity and selectivity. Should a biological target for this compound be identified, SBDD would be a cornerstone of any optimization campaign.

The process would commence with determining the crystal structure of the target protein in complex with the initial hit compound or a close analog. This provides a detailed map of the binding site and the key interactions between the ligand and the protein. Molecular docking simulations would then be used to predict the binding modes of virtual libraries of derivatives. gyanvihar.org These simulations can help prioritize which compounds to synthesize, focusing on those predicted to have the most favorable binding energies and interactions. gyanvihar.org

For instance, if this compound were found to inhibit a particular kinase, the SBDD workflow would involve:

Crystallography: Obtaining the X-ray crystal structure of the kinase domain bound to the compound.

Binding Site Analysis: Identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the morpholine oxygen might act as a hydrogen bond acceptor, while the isopropyl group could fit into a hydrophobic pocket.

In Silico Design: Using computational tools to design new analogs that enhance these interactions or form new ones. This could involve modifying the substituents on the piperidine ring to reach a nearby pocket or altering the stereochemistry to improve the fit.

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their inhibitory activity.

Iterative Optimization: Repeating the cycle of design, synthesis, and testing to progressively improve the compound's potency and selectivity.

The following table outlines a hypothetical SBDD optimization strategy for a lead compound.

Table 2: Hypothetical Structure-Based Optimization of a this compound-Based Kinase Inhibitor

| Iteration | Compound Modification | Predicted Interaction | Desired Outcome |

|---|---|---|---|

| 1 | Addition of a phenyl group to the piperidine nitrogen | Pi-stacking with a phenylalanine residue in the binding site | Increased binding affinity |

| 2 | Introduction of a hydroxyl group on the phenyl group | Formation of a new hydrogen bond with a backbone carbonyl | Improved potency and selectivity |

| 3 | Stereospecific synthesis of the (R)-isomer at C2 of the morpholine ring | Better steric fit in the active site | Enhanced binding affinity |

Ligand-Based Virtual Screening and Chemical Space Mapping

In the absence of a high-resolution structure of the biological target, ligand-based virtual screening (LBVS) serves as a valuable alternative. nih.govcam.ac.uk This approach leverages the knowledge of known active compounds to identify new molecules with similar properties that are likely to share the same biological activity.

A key technique in LBVS is pharmacophore modeling. nih.govnih.gov A pharmacophore is a three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a particular target. cam.ac.uk Starting with this compound as a template, a pharmacophore model can be constructed based on its key chemical features. This model would then be used as a 3D query to search large chemical databases for compounds that match the pharmacophore.

The essential features of a pharmacophore model for this compound could include:

A hydrogen bond acceptor (the morpholine oxygen).

A hydrogen bond donor (the piperidine nitrogen, if protonated).

A hydrophobic feature (the isopropyl group).

Positive ionizable feature (the piperidine nitrogen).

This pharmacophore model could be further refined if additional active analogs are discovered. The refined model would then be used for a large-scale virtual screening campaign to identify novel, structurally diverse hits.

Chemical space mapping is another ligand-based technique that can guide the exploration of derivatives. This involves representing molecules in a multi-dimensional space based on their physicochemical properties (e.g., molecular weight, lipophilicity, polar surface area) and structural fingerprints. By mapping the chemical space around the initial hit, researchers can identify unexplored regions that may contain compounds with improved properties.

Table 3: Example Pharmacophore Model for Virtual Screening

| Feature | Type | 3D Coordinates (Hypothetical) |

|---|---|---|

| 1 | Hydrogen Bond Acceptor | X1, Y1, Z1 |

| 2 | Hydrophobic Center | X2, Y2, Z2 |

| 3 | Positive Ionizable | X3, Y3, Z3 |

| 4 | Excluded Volume | Sphere around a specific region |

Development of Novel Synthetic Methodologies for Enhanced Analog Diversity

The ability to synthesize a wide array of analogs is crucial for successful drug discovery campaigns. Developing novel and efficient synthetic methodologies for the this compound scaffold is therefore of high importance. The synthesis of substituted morpholines and piperidines can be challenging, particularly when controlling stereochemistry. nih.govnih.gov

Future synthetic efforts could focus on modular approaches that allow for the easy introduction of diversity at multiple points on the scaffold. For example, a synthetic route could be designed where the substituted piperidine and the components of the morpholine ring are coupled in a late-stage reaction. This would allow for the preparation of a wide range of analogs by simply varying the building blocks.

Recent advances in catalysis, such as palladium-catalyzed carboamination reactions, offer new ways to construct substituted morpholine rings with high stereocontrol. nih.gov Similarly, multicomponent reactions provide a powerful tool for the de novo synthesis of highly substituted morpholines and piperazines in a single step. acs.orgnih.gov These modern synthetic methods could be adapted to create libraries of this compound derivatives with a high degree of structural complexity and diversity.

A potential area of development would be the stereodivergent synthesis of the scaffold, allowing access to all possible stereoisomers. nih.gov This is particularly important as the biological activity of chiral molecules can be highly dependent on their stereochemistry.

The table below summarizes some modern synthetic strategies that could be applied to generate analogs of this compound.

Table 4: Synthetic Strategies for Analog Generation

| Synthetic Method | Description | Potential Application |

|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to form a complex product. acs.org | Rapidly generate a library of highly substituted morpholine rings for attachment to the piperidine core. |

| Diversity-Oriented Synthesis (DOS) | A synthetic strategy aimed at producing a collection of structurally diverse molecules. nih.gov | Create a wide range of piperidine and morpholine scaffolds with varied stereochemistry and substitution patterns. |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts to control the stereochemical outcome of a reaction. nih.gov | Prepare enantiomerically pure isomers of this compound and its derivatives. |

| Late-Stage Functionalization | Introduction of functional groups into a complex molecule at a late stage of the synthesis. | Modify the core scaffold with different functional groups to fine-tune biological activity and physicochemical properties. |

Q & A

Q. What in vitro models are suitable for assessing neuropharmacological potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.